molecular formula C19H15NO3S B2397291 2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid CAS No. 380646-25-3

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid

Cat. No.: B2397291
CAS No.: 380646-25-3
M. Wt: 337.39
InChI Key: RWIXDIIEPOGCPK-UHFFFAOYSA-N
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Description

“2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid” is a chemical compound that belongs to the class of thiophene carboxylic acids. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid” can be represented by the SMILES notation: O=C(Nc1sc(cc1C([O-])=O)c2ccccc2)c3ccccc3C .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-12-7-5-6-10-14(12)17(21)20-18-15(19(22)23)11-16(24-18)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIXDIIEPOGCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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